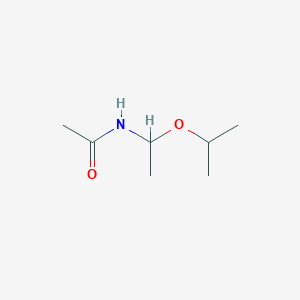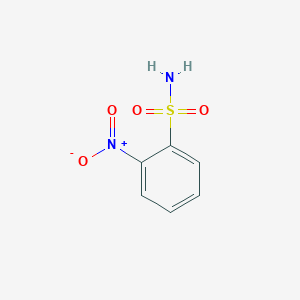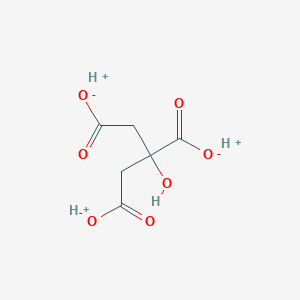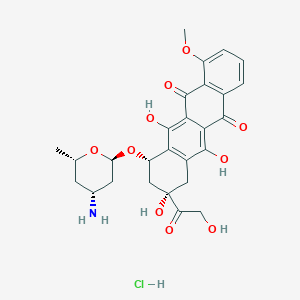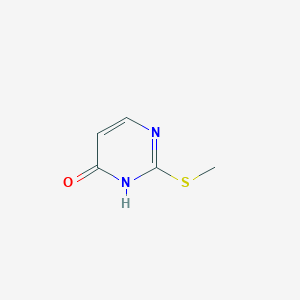
2-(甲硫基)嘧啶-4-醇
概述
描述
2-(Methylthio)pyrimidin-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Methylthio-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid or MTPCA. It has a molecular formula of C7H7N2O2S and a molecular weight of 189.21 g/mol.
科学研究应用
抗氧化活性
2-(甲硫基)嘧啶-4-醇衍生物已被研究为潜在的抗氧化剂。抗氧化剂对于保护细胞免受自由基的损伤至关重要。 该化合物的衍生物在清除自由基方面显示出希望,可用于开发新的抗氧化剂药物 .
抗癌特性
嘧啶环是许多临床用药的常见特征,包括具有抗癌活性的药物。 对2-(甲硫基)嘧啶-4-醇的研究可能导致开发新的抗癌药物,利用嘧啶支架干扰细胞分裂和生长的能力 .
脂氧合酶抑制剂
脂氧合酶是一种在脂肪酸代谢中起作用的酶,参与炎症反应。 嘧啶衍生物,包括2-(甲硫基)嘧啶-4-醇的衍生物,已被研究为脂氧合酶抑制剂,这可能导致治疗与炎症相关的疾病的新方法 .
抗病毒活性
具有嘧啶核心结构的化合物已被评估对病毒的有效性。 从2-(甲硫基)嘧啶-4-醇合成的新衍生物可能作为抗病毒剂,特别是针对HIV,通过抑制宿主细胞内的病毒复制 .
除草剂和杀菌剂的开发
嘧啶衍生物被发现具有除草和杀菌特性。 在农业科学中探索2-(甲硫基)嘧啶-4-醇可能导致创造更有效、可能毒性更小的植物保护化学品 .
分子对接研究
分子对接是一种用于预测分子与目标蛋白之间相互作用的方法。 2-(甲硫基)嘧啶-4-醇衍生物可用于计算研究中对酶或受体的相互作用进行建模,从而帮助设计具有特定生物活性的药物 .
安全和危害
作用机制
Target of Action
2-(Methylthio)pyrimidin-4-ol is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators, namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Given its classification as a pyrimidine derivative, it can be inferred that it may interact with its targets (inflammatory mediators) to inhibit their expression and activities . This interaction could result in the suppression of inflammation.
Biochemical Pathways
Based on its anti-inflammatory properties, it can be inferred that it may affect the pathways involving the inflammatory mediators mentioned above . The downstream effects could include the reduction of inflammation and associated symptoms.
Result of Action
The primary result of the action of 2-(Methylthio)pyrimidin-4-ol, as inferred from its classification as a pyrimidine derivative, is the potential reduction of inflammation . This is achieved through the inhibition of key inflammatory mediators, leading to a decrease in inflammation at the molecular and cellular levels .
生化分析
Biochemical Properties
It is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) , suggesting that it may interact with this enzyme and potentially influence its activity.
Cellular Effects
Given its role as a competitive inhibitor of NOS , it may influence cellular processes related to nitric oxide production. Nitric oxide is a critical signaling molecule in many biological processes, including vasodilation, immune response, and neurotransmission.
Molecular Mechanism
As a competitive inhibitor of NOS , it likely binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity.
Metabolic Pathways
Given its structure, it may be involved in pyrimidine metabolism .
属性
IUPAC Name |
2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHSQVMHSFXUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206119 | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-20-2 | |
| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5751-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5751-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)


